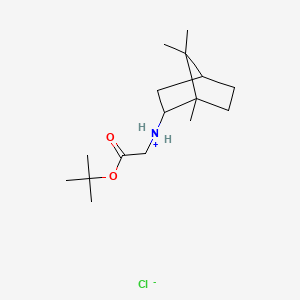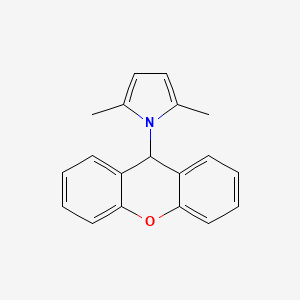
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a xanthene moiety at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole typically involves the reaction of 2,5-dimethylpyrrole with a xanthene derivative under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,5-dimethylpyrrole reacts with a xanthene halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the xanthene moiety to its reduced form.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 4 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Pyrrole oxides and xanthene oxides.
Reduction: Reduced xanthene derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Applications De Recherche Scientifique
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mécanisme D'action
The mechanism by which 2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The xanthene moiety can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrole ring can form hydrogen bonds or coordinate with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-dimethyl-1-(9H-xanthen-9-yl)-1H-pyrrole
- 1,5-dimethyl-2-phenyl-4-(9H-xanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one
- methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate
Uniqueness
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity .
Propriétés
Numéro CAS |
6319-58-0 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
2,5-dimethyl-1-(9H-xanthen-9-yl)pyrrole |
InChI |
InChI=1S/C19H17NO/c1-13-11-12-14(2)20(13)19-15-7-3-5-9-17(15)21-18-10-6-4-8-16(18)19/h3-12,19H,1-2H3 |
Clé InChI |
OFIUEIIKBVLHPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


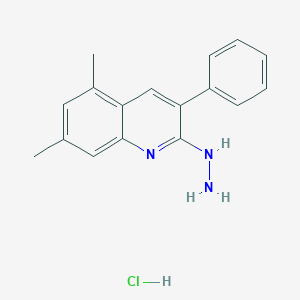
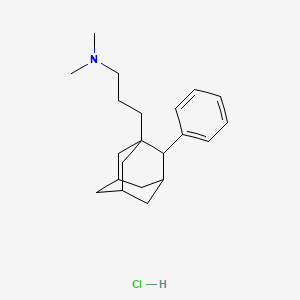
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
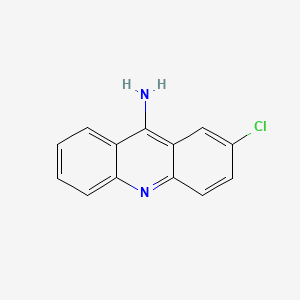
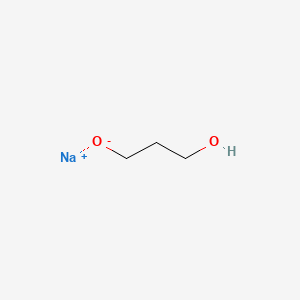
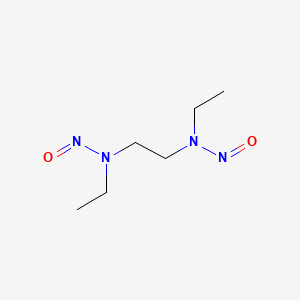
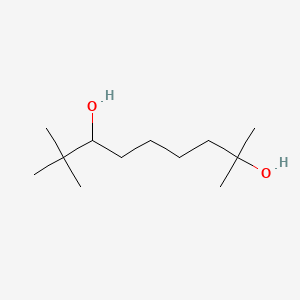
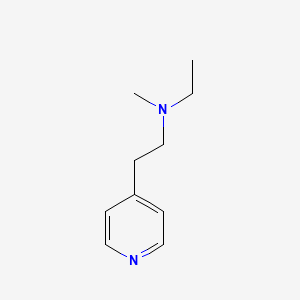

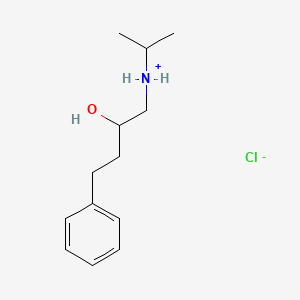
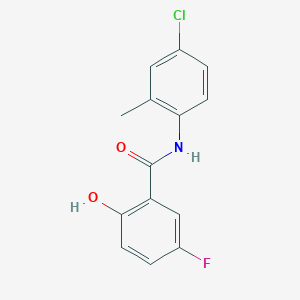
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4-pentylphenyl ester](/img/structure/B13754150.png)
